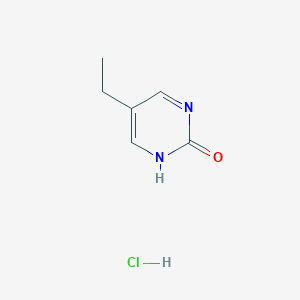

5-Ethyl-2-pyrimidinol hydrochloride

説明

5-Ethyl-2-pyrimidinol hydrochloride is a chemical compound with the empirical formula C6H9ClN2O . It has a molecular weight of 160.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of 5-Ethyl-2-pyrimidinol hydrochloride is Cl.CCc1cnc(O)nc1 . This representation can be used to generate a 2D structure of the molecule. For a 3D structure analysis, advanced computational chemistry software would be required.Chemical Reactions Analysis

Specific chemical reactions involving 5-Ethyl-2-pyrimidinol hydrochloride are not provided in the available resources. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

5-Ethyl-2-pyrimidinol hydrochloride is a solid compound . The InChI key, which is a unique identifier for chemical substances, is WIPOCQXMAZCVTA-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Chemical Properties

5-Ethyl-2-pyrimidinol hydrochloride derivatives are involved in various chemical synthesis and properties studies. For instance, the compound is involved in the synthesis of pyrimidine derivatives, showcasing a range of biological activities, including anti-inflammatory and analgesic activities. Compounds derived from pyrimidine structures have exhibited significant anti-inflammatory and analgesic activities, with some compounds demonstrating up to 75% analgesic activity at specific dosages (Sondhi et al., 2009).

Biochemical Interactions and Applications

The biochemical applications of 5-Ethyl-2-pyrimidinol hydrochloride derivatives extend to antimicrobial and antifolate activities. For instance, certain derivatives have been synthesized as potential inhibitors of dihydrofolate reductase, showing promising results as antitumor agents (Gangjee et al., 2007). Additionally, some pyrimidine derivatives have exhibited good antibacterial and antifungal activities, comparable to certain standard drugs, confirming their significance in antimicrobial research (Hossan et al., 2012).

Materials Chemistry and Host-Guest Interactions

In materials chemistry, 5-Ethyl-2-pyrimidinol hydrochloride derivatives have been used in the formation of heterotopic metallacalix[n]arenes, contributing to the understanding of host-guest chemistry and the synthesis of complex molecular structures (Galindo et al., 2004).

Antioxidant Properties

The derivatives of 5-Ethyl-2-pyrimidinol hydrochloride have shown promising antioxidant activities, comparable to known antioxidants like butylated hydroxytoluene, indicating their potential use in combating oxidative stress (Rani et al., 2012).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 5-Ethyl-2-pyrimidinol hydrochloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

将来の方向性

As 5-Ethyl-2-pyrimidinol hydrochloride is provided to early discovery researchers, it may be used in various research projects . The future directions of this compound would depend on the results of these research studies. For more specific future directions, it’s recommended to refer to recent publications related to this compound.

特性

IUPAC Name |

5-ethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPOCQXMAZCVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-pyrimidinol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)

![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)

![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)

![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)

![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)